2-(3-Bromophenyl)propanenitrile
Overview
Description
“2-(3-Bromophenyl)propanenitrile” is an organic compound . It is commonly used for scientific research purposes.
Synthesis Analysis
The synthesis of “this compound” is a subject of research and specific methods may vary . It’s important to note that the synthesis process should be carried out under controlled conditions, following safety protocols.Molecular Structure Analysis
The molecular formula of “this compound” is C9H8BrN . The average mass is 210.070 Da and the monoisotopic mass is 208.984009 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and depend on the conditions and reagents used . It’s crucial to conduct these reactions in a controlled environment to ensure safety and accuracy.Physical and Chemical Properties Analysis
“this compound” has various physical and chemical properties. For instance, it has a molecular weight of 210.07 . More detailed properties like melting point, boiling point, density, and others can be found in specialized chemical databases .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis 2-(3-Bromophenyl)propanenitrile and its derivatives are synthesized and characterized using various spectral and structural analysis methods. For instance, a study synthesized and characterized 3-((4-(4-nitrophenyl)-6-aryl-1,6-dihydropyrimidin-2-yl)thio)propanenitriles and derivatives, analyzing their structures through spectral (1H NMR, 13C NMR, IR, LC-MS) and elemental analysis. The crystal structures of related compounds were also studied, revealing specific dihedral angles and molecular interactions, contributing to understanding the compound's properties and potential applications (Desai, Pandya, & Vaja, 2017).
Building Blocks for Heterocycles 2-Amino-2-alkyl(aryl)propanenitriles, closely related to the compound of interest, are recognized as precursors for synthesizing various heterocyclic systems like imidazole derivatives and oxazoles. These compounds and their derivatives are pivotal in developing chemical and biological properties, indicating a broad spectrum of applications in material science and pharmacology (Drabina & Sedlák, 2012).
Polymer Science and Material Chemistry
Polymer Synthesis and Properties In polymer science, compounds similar to this compound are utilized in synthesizing specific polymers with precise control over molecular weight and polydispersity, contributing to advancements in electronic and photonic devices. For instance, research has shown the synthesis of regioregular poly(3-hexylthiophene) from an external initiator, highlighting controlled molecular weights and narrow molecular weight distributions (Bronstein & Luscombe, 2009).
Optical and Electronic Applications Chalcone derivatives similar to the compound have been studied for their optical properties, including linear, second, and third-order nonlinear optical properties. These properties are essential for semiconductor devices, indicating potential applications in optoelectronics and photonics (Shkir et al., 2019).
Biomedical Applications
Antimicrobial and Biological Activities this compound derivatives have been explored for their antimicrobial properties. Studies have synthesized and evaluated compounds for their antimicrobial activities against various microorganisms, indicating potential applications in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Biocompatible Polymers Related compounds are also used in synthesizing biocompatible polymers. For example, research on aliphatic-terpolymers with in situ fluorescent monomers has shown potential in biomedical applications, including imaging and sensing (Mahapatra et al., 2020).
Safety and Hazards
Handling “2-(3-Bromophenyl)propanenitrile” requires caution. It’s associated with several hazard statements including H302, H312, H315, H319, H332, H335 indicating potential risks upon exposure . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Brominated compounds like 2-(3-bromophenyl)propanenitrile are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
The mode of action of this compound is primarily through its role in organic synthesis. The bromine atom in this compound can be replaced by other groups in a reaction, allowing for the formation of new carbon-carbon bonds . This is a key step in many synthetic pathways, enabling the creation of a wide range of complex organic compounds.
Biochemical Pathways
It’s known that brominated compounds like this compound are often used in suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a powerful tool for creating new carbon-carbon bonds and is widely used in organic synthesis .
Result of Action
As a reagent in organic synthesis, its primary effect is likely to be the formation of new carbon-carbon bonds in the molecules it reacts with . This can lead to the creation of a wide range of different organic compounds, depending on the specific reaction conditions and the other reactants present.
Properties
IUPAC Name |
2-(3-bromophenyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZDBSZYIZNISL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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